Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate
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Description
Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate is a compound that falls within the category of organic chemistry, specifically in the realm of heterocyclic compounds. These types of compounds are characterized by rings that contain atoms of at least two different elements as members of its ring(s). The presence of the fluorine atom and the tetrahydropyran ring in the molecule suggests that it may have unique chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including annulation methods, Knoevenagel condensation, and cyclocondensation reactions. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Similarly, the synthesis of a pyrano[2,3-c]pyrazole derivative utilized a one-pot tandem Knoevenagel-cyclocondensation reaction . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using single-crystal X-ray diffraction studies. For example, the crystal structure of a pyrazole derivative was determined and found to be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal structure of a pyrano[2,3-c]pyrazole derivative revealed that the pyran and pyrazole rings are almost coplanar, and the crystal structure is stabilized by various hydrogen interactions and weak π-π interactions . These findings suggest that this compound may also exhibit a well-defined crystal structure with specific stabilizing interactions.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be quite diverse, depending on the functional groups present. For instance, Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a related compound . This indicates that the ethyl acetate moiety in such compounds can participate in condensation reactions, which could be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by various spectroscopic methods and thermal analyses . These methods can provide valuable information about the stability, solubility, and reactivity of the compound. The presence of fluorine in this compound is likely to affect its physical properties, such as boiling point and polarity, as well as its chemical reactivity, particularly in electrophilic substitution reactions.
Scientific Research Applications
Synthesis of Functionalized Molecules
A study by Xiao-ling Xu et al. (2015) presents a convenient one-pot synthesis method for a series of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives. This synthesis utilizes ethyl 2-fluoroacetoacetate, malononitrile, and aromatic aldehydes, catalyzed by NaOH in ethanol. The process not only demonstrates the synthesis of monofluorinated 4-H-pyran derivatives but also underscores the versatility of using ethanol as both a reactant and a medium, facilitating intramolecular cyclization to yield cyclic products (Xiao-ling Xu et al., 2015).
Antimicrobial Activity
Another application is found in the antimicrobial domain, where M. Asif et al. (2021) explored the synthesis of ethyl 2-(1H-pyrazol-1-yl)acetate, further processed to yield derivatives with significant antibacterial properties against common pathogenic bacteria. This research demonstrates the potential of ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate related compounds in developing new antibacterial agents, underscoring their importance in pharmaceutical research (M. Asif et al., 2021).
Chemoselective Synthesis
Leida M. Pretto et al. (2019) reported the chemoselective synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. This methodology offers a highly selective approach to generating a variety of products, highlighting the compound's utility in creating specialized molecules with potential applications in materials science and drug development (Leida M. Pretto et al., 2019).
Organic Frameworks and Separation Technologies
A. Cadiau et al. (2016) designed a metal-organic framework material capable of separating propylene from propane, a process crucial in chemical industries. This research indicates the broader applicability of this compound related compounds in facilitating the development of materials that contribute to more energy-efficient chemical separation processes (A. Cadiau et al., 2016).
Antioxidative and Anti-inflammatory Properties
Research by Fasina Makkar and K. Chakraborty (2018) isolated a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia, demonstrating significant antioxidative and anti-inflammatory properties. This study exemplifies the natural occurrence and potential health benefits of compounds related to this compound, suggesting their relevance in nutraceuticals and pharmaceuticals (Fasina Makkar & K. Chakraborty, 2018).
properties
IUPAC Name |
ethyl 2-(3-fluorooxan-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-2-13-9(11)5-7-3-4-12-6-8(7)10/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUPJUWZBXCTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCOCC1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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